

2-Amino-6-ethylpyrimidin-4-ol CAS number 5734-66-7

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Compound of Interest

Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

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An In-depth Technical Guide to **2-Amino-6-ethylpyrimidin-4-ol** (CAS: 5734-66-7)

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The 2-aminopyrimidine nucleus is one such "privileged scaffold," renowned for its versatile chemical properties and broad biological activities.^{[1][2][3]} This guide focuses on a specific, yet highly valuable, member of this class: **2-Amino-6-ethylpyrimidin-4-ol** (CAS Number: 5734-66-7). While it may appear as a simple heterocyclic compound, its true potential lies in its utility as a foundational building block for synthesizing more complex molecules with significant pharmacological promise. This document provides a comprehensive technical overview, from its fundamental physicochemical properties and synthesis to its analytical characterization and strategic applications in drug discovery.

Section 1: Core Molecular Characteristics

Understanding the intrinsic properties of **2-Amino-6-ethylpyrimidin-4-ol** is fundamental to its effective application in research and synthesis. Its structure, while seemingly straightforward, harbors key features that dictate its reactivity and interactions.

Structural Identity and Tautomerism

2-Amino-6-ethylpyrimidin-4-ol is characterized by a pyrimidine ring substituted with an amino group at position 2, an ethyl group at position 6, and a hydroxyl group at position 4. A critical

concept for researchers is its existence in a state of tautomeric equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 2-Amino-6-ethyl-4(3H)-pyrimidinone.[4][5][6] This equilibrium can be influenced by factors such as solvent polarity and physical state (solid vs. solution), which has significant implications for its spectroscopic signature and reactivity.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key physicochemical data for **2-Amino-6-ethylpyrimidin-4-ol** is presented below. This data is essential for planning reactions, purification, and formulation studies.

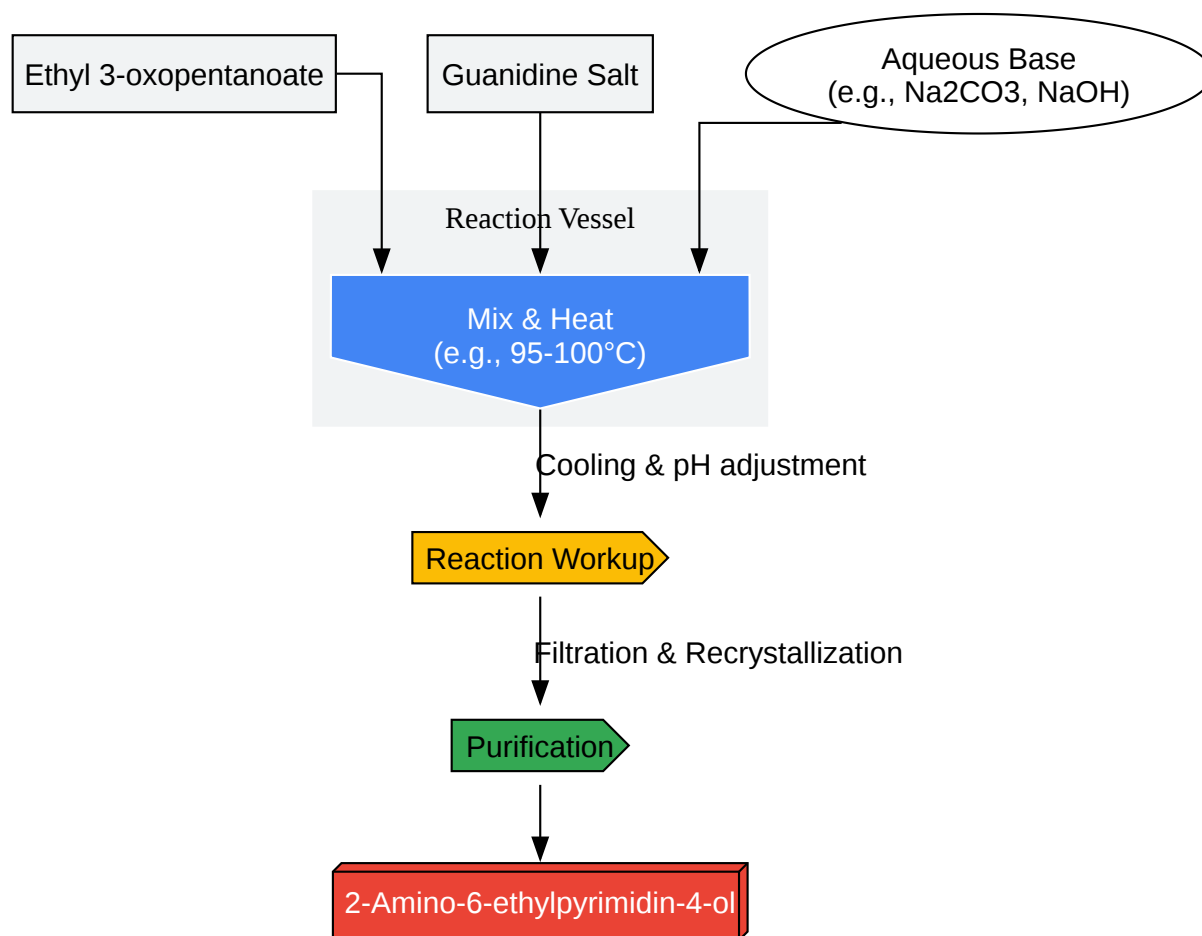
Property	Value	Source
CAS Number	5734-66-7	[7][8]
Molecular Formula	C ₆ H ₉ N ₃ O	[8]
Molecular Weight	139.16 g/mol	[8]
Appearance	Typically an off-white to pale yellow solid	Supplier Data
Purity	>98% (Commercially available)	[7][8]
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and methanol	[8][9]

Section 2: Synthesis and Purification

The construction of the pyrimidine ring is a classic endeavor in organic chemistry. The most common and efficient route to **2-Amino-6-ethylpyrimidin-4-ol** is a condensation reaction, a variant of the well-established Biginelli reaction.[10][11]

Core Synthesis Pathway: Condensation of Guanidine and a β -Keto Ester

The synthesis involves the cyclocondensation of a guanidine salt (such as guanidine hydrochloride or nitrate) with an appropriate β -keto ester, in this case, ethyl 3-oxopentanoate. The reaction is typically conducted in an aqueous alkaline medium, which offers economic and practical advantages over anhydrous solvent systems by simplifying workup and reducing reaction times.^[11]



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Caption: General workflow for the synthesis of **2-Amino-6-ethylpyrimidin-4-ol**.

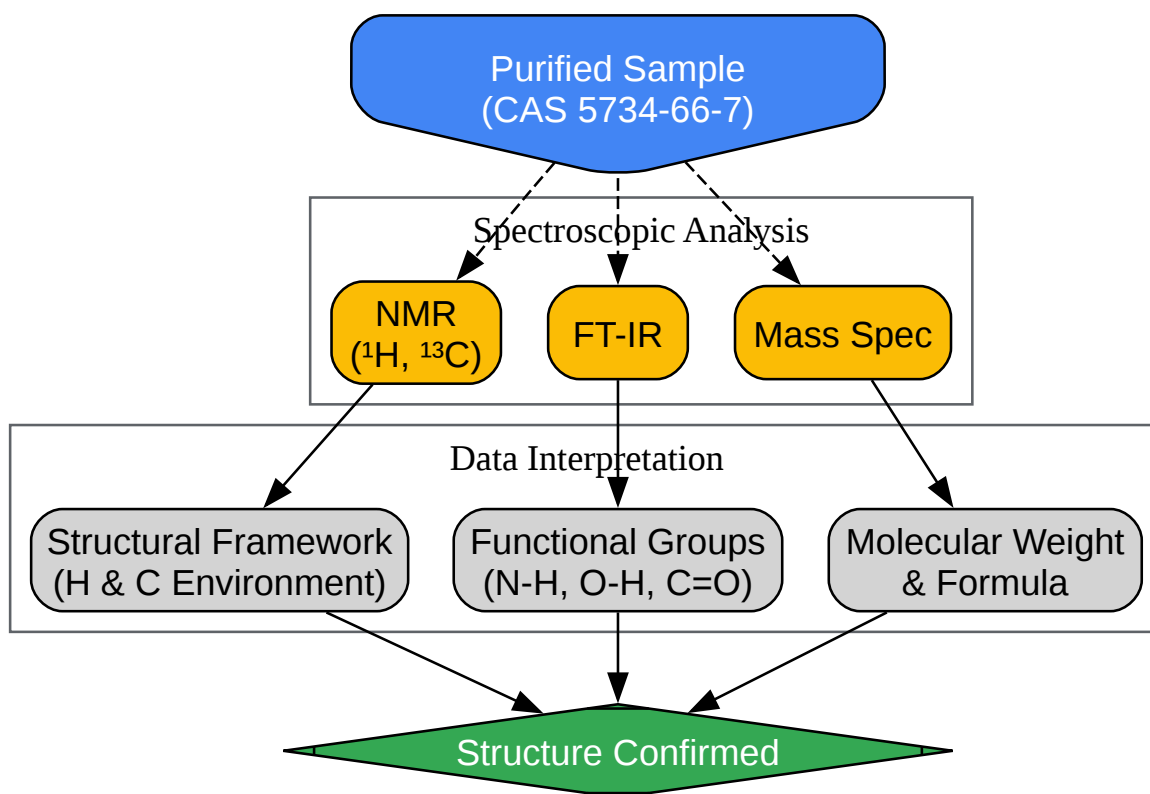
Detailed Experimental Protocol

- Objective: To synthesize **2-Amino-6-ethylpyrimidin-4-ol**.
- Materials: Guanidine nitrate, Ethyl 3-oxopentanoate, Sodium carbonate, Water, Activated carbon, Hydrochloric acid (for pH adjustment).
- Procedure:
 - Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine guanidine nitrate (1.0 eq) and sodium carbonate (1.1 eq) in water.
 - Reagent Addition: While stirring, add ethyl 3-oxopentanoate (1.0 eq) to the aqueous alkaline solution.
 - Reaction: Heat the mixture to reflux (approximately 95-100°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and cyclization-dehydration steps.
 - Workup: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Adjust the pH to ~7 with dilute hydrochloric acid to ensure complete precipitation of the product.
 - Isolation: Cool the slurry in an ice bath for 1 hour and collect the crude product by vacuum filtration. Wash the filter cake with cold water.
 - Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot water, treat with activated carbon to remove colored impurities, and filter hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Drying: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum at 50-60°C to yield the final product.

Section 3: Analytical Characterization

Accurate structural confirmation is non-negotiable in scientific research. A multi-technique spectroscopic approach is required to fully characterize **2-Amino-6-ethylpyrimidin-4-ol**,

accounting for its tautomeric nature.[5]



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Caption: General workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following table summarizes the expected spectral data. Note: Exact chemical shifts in NMR can vary based on solvent and concentration. The presence of both tautomers can lead to peak broadening or duplication.

Technique	Expected Observations	Interpretation
^1H NMR	δ ~1.1 ppm (triplet, 3H) δ ~2.4 ppm (quartet, 2H) δ ~5.5 ppm (singlet, 1H) δ ~6.5-7.0 ppm (broad singlet, 2H) δ ~10-11 ppm (broad singlet, 1H)	Ethyl group (-CH ₃) Ethyl group (-CH ₂ -) Pyrimidine ring C5-H Amino group (-NH ₂) Hydroxyl/Amide proton (-OH/-NH)
^{13}C NMR	δ ~12-14 ppm δ ~28-30 ppm δ ~95-100 ppm δ ~155-165 ppm	Ethyl group (-CH ₃) Ethyl group (-CH ₂ -) Pyrimidine C5 Pyrimidine C2, C4, C6
FT-IR (cm ⁻¹)	3300-3500 (broad) 3100-3300 2800-3000 ~1650 (strong) 1550-1620	O-H and N-H stretching Aromatic/Vinylic C-H stretching Aliphatic C-H stretching C=O stretch (from keto tautomer) C=N and C=C ring stretching
Mass Spec (EI)	m/z = 139 (M ⁺) m/z = 124, 111	Molecular ion peak Fragments from loss of -CH ₃ , -C ₂ H ₄

Standard Analytical Protocol

- NMR Sample Preparation:** Dissolve ~10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons (NH, OH), making them more readily observable.
- ^1H NMR Acquisition:** Acquire a standard proton spectrum. The causality for using a high-field instrument (e.g., 400 MHz or higher) is to achieve better signal dispersion, which is crucial for resolving the splitting patterns of the ethyl group and distinguishing the ring proton from impurities.
- ^{13}C NMR Acquisition:** Using the same sample, acquire a proton-decoupled carbon spectrum. A sufficient number of scans is necessary due to the low natural abundance of the ^{13}C isotope.

- **FT-IR Analysis:** Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. The choice of KBr is a classic, self-validating system for solid samples, providing a clear spectral window. ATR offers a faster, simpler alternative with minimal sample preparation.
- **Mass Spectrometry:** Introduce the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for solids or after dissolution for ESI/APCI). Electron Impact (EI) is useful for determining the molecular weight of this relatively small, stable molecule and observing characteristic fragmentation.

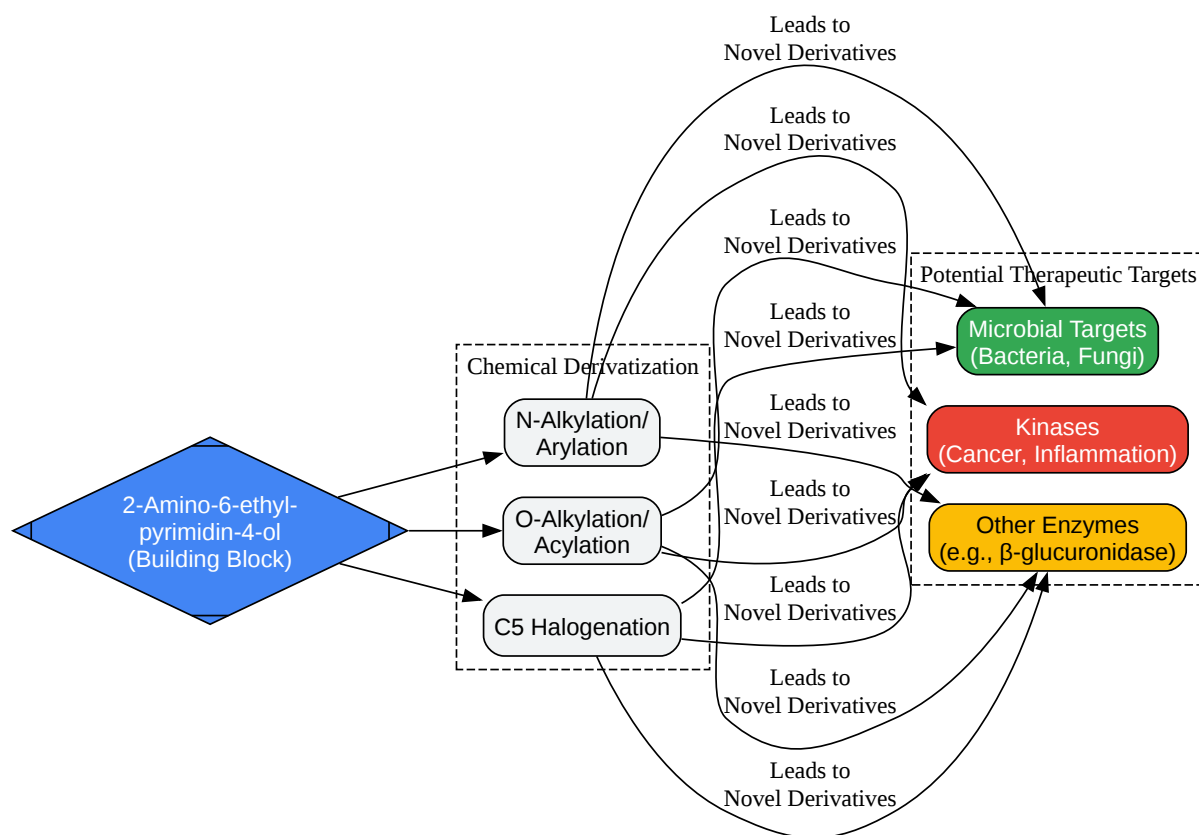
Section 4: Applications in Drug Discovery

The true value of **2-Amino-6-ethylpyrimidin-4-ol** is realized in its role as a versatile synthon. The 2-aminopyrimidine core is a bioisostere for purines and other aromatic systems, enabling it to form key hydrogen bond interactions with biological targets like kinases, which are implicated in cancer and inflammatory diseases.[\[3\]](#)[\[12\]](#)

A Scaffold for Targeted Therapies

The functional groups on the pyrimidine ring—the 2-amino group and the 4-hydroxyl/keto group—serve as handles for further chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[\[2\]](#)

- **Kinase Inhibitors:** The 2-aminopyrimidine motif is central to many ATP-competitive kinase inhibitors, where the amino group and a ring nitrogen form a "hinge-binding" motif, mimicking the adenine portion of ATP.[\[1\]](#)
- **Antimicrobial Agents:** Derivatives have shown potential as antimicrobial agents by allowing for structural modifications that can enhance efficacy and overcome resistance mechanisms.[\[2\]](#)[\[13\]](#)
- **Other Therapeutic Areas:** The scaffold has been explored for developing agents against a wide range of targets, including those for neurological and metabolic disorders.[\[2\]](#)



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Caption: Role as a scaffold for developing targeted therapeutic agents.

Section 5: Safety, Handling, and Storage

While specific toxicological data for **2-Amino-6-ethylpyrimidin-4-ol** is limited, data from structurally related aminopyrimidines provides a basis for safe handling protocols.^{[14][15]} The compound should be handled with the care afforded to all laboratory chemicals.

Aspect	Guideline	Rationale
Hazards	Harmful if swallowed.[16] Causes skin and serious eye irritation.[15][16] May cause respiratory irritation.[9][14]	The amino and pyrimidine functionalities can interact with biological systems, causing irritation upon contact. Ingestion or inhalation can lead to systemic exposure.
Handling	Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. Avoid dust formation. Wash hands thoroughly after handling.[16][17][18]	Engineering controls and PPE are the primary barriers to prevent exposure via inhalation, dermal contact, and accidental ingestion.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]	Protects the compound from moisture and atmospheric contaminants, ensuring its stability and integrity over time.
Incompatibilities	Keep away from strong oxidizing agents.[14][16]	The amino group can be readily oxidized, leading to degradation or potentially hazardous reactions.
First Aid	Eyes: Rinse cautiously with water for several minutes.[16] Skin: Wash with plenty of soap and water.[16] Ingestion: Call a POISON CENTER or doctor if you feel unwell.[16] Inhalation: Move person to fresh air.[16]	Standard first aid procedures to mitigate the effects of accidental exposure.

Conclusion and Future Outlook

2-Amino-6-ethylpyrimidin-4-ol (CAS 5734-66-7) represents more than just a catalog chemical; it is a key intermediate with significant untapped potential. Its straightforward synthesis, combined with the proven therapeutic relevance of the 2-aminopyrimidine scaffold, makes it an attractive starting point for discovery campaigns. Future research will undoubtedly focus on leveraging this building block to create novel libraries of compounds for screening against high-value biological targets. The continued exploration of its chemistry will empower scientists to develop next-generation therapeutics for a multitude of human diseases.

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